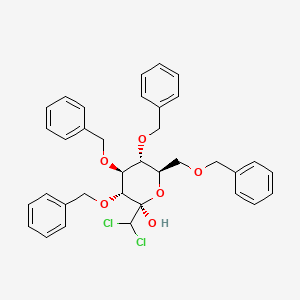
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves one-pot reactions under specific conditions. For instance, a one-pot, two-component reaction has been used to synthesize Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, highlighting the versatility and efficiency of such methods for creating complex structures (Saeed, Arshad, & Flörke, 2012). These synthesis approaches can be adapted to target the specific compound , emphasizing the importance of reaction conditions and starting materials.
Molecular Structure Analysis
The crystal and molecular structure of pyrazole derivatives has been extensively studied, revealing significant insights into their arrangement and interactions. For example, various studies have confirmed the structure of related compounds through single-crystal X-ray diffraction, demonstrating common features such as intramolecular hydrogen bonds and π-π interactions which contribute to their stability (Achutha et al., 2017). These structural analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactive nature. The synthesis processes often involve reactions with phenylhydrazine, highlighting the role of nitrogen-based compounds in forming the pyrazole core. Additionally, the presence of substituents influences their reactivity and the formation of different isomeric products, which are stabilized through various intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research demonstrates the value of pyrazole derivatives, including Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride, as building blocks in the synthesis of heterocyclic compounds. These compounds are pivotal in the development of various classes of heterocyclic compounds and dyes. The unique reactivity of such derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, showcasing their utility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, a category to which this compound belongs, are identified as potent scaffolds displaying a wide spectrum of biological activities. The synthetic approaches for these compounds and their medical significances are extensively studied, highlighting their applications in developing new therapeutic agents with high efficacy and minimal microbial resistance (Sharma et al., 2021).
Biochemical Studies
The compound's role extends to biochemical studies, particularly in understanding enzyme inhibition and interaction within the human liver microsomes. It contributes to the body of knowledge regarding the selectivity and potency of chemical inhibitors against various cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions in pharmacological contexts (Khojasteh et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves the condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate followed by hydrolysis and subsequent methylation of the carboxylic acid group. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "2-(aminomethyl)benzonitrile", "ethyl 5-acetyl-1H-pyrazole-3-carboxylate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate in methanol using sodium hydroxide as a catalyst", "Step 2: Hydrolysis of the resulting product in hydrochloric acid", "Step 3: Methylation of the carboxylic acid group using dimethyl sulfate in the presence of sodium hydroxide", "Step 4: Precipitation of the final product as a hydrochloride salt using diethyl ether" ] } | |
CAS-Nummer |
1204580-90-4 |
Molekularformel |
C12H14ClN3O2 |
Molekulargewicht |
267.71146 |
IUPAC-Name |
methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H |
SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)
![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)




![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)